![molecular formula C18H13N3OS2 B2819999 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-81-6](/img/structure/B2819999.png)
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
Anticancer Properties
A study by Ravinaik et al. (2021) explored the synthesis and anticancer evaluation of compounds related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide. This research found that several derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming etoposide, a reference drug (Ravinaik et al., 2021).
Synthesis and Chemical Behavior
The synthesis of heterocyclic skeletons involving compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide was studied by Fathalla and Pazdera (2002). They focused on the reactions of related benzimidoyl chlorides with thioamides, yielding diverse cyclic products and exploring different reaction pathways (Fathalla & Pazdera, 2002).
Antioxidant Activity
Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives to evaluate their antioxidant activity. They discovered that these compounds, related to the chemical structure of interest, exhibited significant free radical scavenging activity and showed potential in mitigating acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Supramolecular Gelators
Yadav and Ballabh (2020) explored the role of methyl functionality in N-(thiazol-2-yl) benzamide derivatives, closely related to the compound . They found that certain derivatives displayed gelation behavior in specific solvents, driven by multiple non-covalent interactions (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCLLQFLFBUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide |
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